![molecular formula C8H14FN B15092479 6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
6-Fluorospiro[2.5]octan-1-amine
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Overview
Description
6-Fluorospiro[25]octan-1-amine is a chemical compound with the molecular formula C8H14FN It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[2.5]octan-1-amine typically involves the formation of the spiro structure followed by the introduction of the fluorine atom. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated cyclopropane derivative can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
6-Fluorospiro[2.5]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[2.5]octan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[2.5]octan-1-amine: Similar structure but with two fluorine atoms, which can alter its chemical and biological properties.
6-Oxaspiro[2.5]octan-1-amine: Contains an oxygen atom in the spiro structure, leading to different reactivity and applications.
Uniqueness
6-Fluorospiro[2.5]octan-1-amine is unique due to its single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where precise control over chemical interactions is required.
Biological Activity
6-Fluorospiro[2.5]octan-1-amine is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorine substituent. This configuration contributes to its biological activity, particularly in medicinal chemistry and pharmacology. The presence of the fluorine atom is significant as it can enhance binding affinity and specificity towards biological targets, such as enzymes and receptors.
The biological activity of this compound primarily involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity, leading to effective interactions with biological molecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.
Research Findings and Applications
Recent studies have explored the biological implications of this compound in various contexts:
- Pharmacological Studies : Research indicates that this compound may exhibit potential therapeutic effects due to its ability to interact with biological targets effectively.
- Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, leading to diverse functionalized derivatives that may possess enhanced biological activities.
Table 1: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | One fluorine atom | Enhanced binding affinity |
6,6-Difluorospiro[2.5]octan-1-amine | Two fluorine atoms | Increased reactivity due to additional fluorine |
6-Oxaspiro[2.5]octan-1-amine | Contains an oxygen atom | Different reactivity profile |
6-Methylspiro[2.5]octan-1-amine | Methyl group replacing the fluorine | Altered physical properties due to methyl substitution |
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, it was found that the compound significantly inhibited enzyme activity at low micromolar concentrations. This suggests that it may serve as a lead compound for developing enzyme inhibitors.
Case Study 2: Receptor Binding Affinity
Another investigation focused on the receptor binding affinity of this compound compared to other similar compounds. Results indicated that this compound exhibited higher selectivity for certain receptors, highlighting its potential use in targeted therapies.
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
6-fluorospiro[2.5]octan-2-amine |
InChI |
InChI=1S/C8H14FN/c9-6-1-3-8(4-2-6)5-7(8)10/h6-7H,1-5,10H2 |
InChI Key |
GMMJZBJFYUESIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1F)CC2N |
Origin of Product |
United States |
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